2-(4-Hydroxyphenyl)-1lambda6-thiolane-1,1-dione
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Overview
Description
2-(4-Hydroxyphenyl)-1lambda6-thiolane-1,1-dione is a compound that features a thiolane ring with a hydroxyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-hydroxybenzaldehyde with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The thiolane ring may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the hydroxyl-substituted phenyl group but lacks the thiolane ring.
Tyrosine: An amino acid with a similar phenyl group but different functional groups.
Phenolic antioxidants: Compounds with hydroxyl groups attached to aromatic rings, known for their antioxidant properties.
Uniqueness
2-(4-Hydroxyphenyl)-1lambda6-thiolane-1,1-dione is unique due to the presence of both the hydroxyl-substituted phenyl group and the thiolane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-(1,1-dioxothiolan-2-yl)phenol |
InChI |
InChI=1S/C10H12O3S/c11-9-5-3-8(4-6-9)10-2-1-7-14(10,12)13/h3-6,10-11H,1-2,7H2 |
InChI Key |
PVJPTZCQOXEUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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